Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a methyl group at the second position, a nitro group at the fourth position, and a phenylsulfonylmethyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method is the nitration of 2-methyl-1-[(phenylsulfonyl)methyl]benzene.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-methyl-4-nitrobenzoic acid.
Reduction: 2-methyl-4-amino-1-[(phenylsulfonyl)methyl]benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylsulfonylmethyl group can enhance the compound’s binding affinity to specific targets. The overall effect is determined by the compound’s ability to modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 2-methyl-4-nitro-1-[(phenylsulfanyl)methyl]-
- Benzene, 2,4-dimethyl-1-nitro-
- Benzene, 1-methyl-4-nitro-
Comparison: Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
86434-26-6 |
---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-11-9-13(15(16)17)8-7-12(11)10-20(18,19)14-5-3-2-4-6-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZOGHZSFSKLKQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.